Cas no 663943-27-9 (N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline)

N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 化学的及び物理的性質
名前と識別子
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- N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
- Bis(4-bromophenyl)mesitylamine
- B5507
- J3.509.902F
- Benzenamine, N,N-bis(4-bromophenyl)-2,4,6-trimethyl-
- T71192
- MFCD30534245
- BS-44589
- CS-0187557
- 663943-27-9
- SCHEMBL1115815
- 834-011-4
-
- インチ: 1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3
- InChIKey: XZCBYXUKPMELOQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C(=C([H])C=1[H])Br)C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 444.98638g/mol
- どういたいしつりょう: 442.98842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.6
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- ゆうかいてん: 119.0 to 123.0 deg-C
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B802783-10mg |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
TRC | B802783-100mg |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 100mg |
$ 80.00 | 2022-06-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5507-5g |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 98.0%(GC) | 5g |
3980CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5507-1g |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 98.0%(GC) | 1g |
¥1185.0 | 2023-09-01 | |
Aaron | AR00IN37-100mg |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 98% | 100mg |
$18.00 | 2025-02-28 | |
A2B Chem LLC | AI68631-1g |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 98% GC | 1g |
$98.00 | 2024-04-19 | |
Aaron | AR00IN37-1g |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
663943-27-9 | 98% | 1g |
$112.00 | 2025-02-28 | |
1PlusChem | 1P00IMUV-250mg |
Benzenamine, N,N-bis(4-bromophenyl)-2,4,6-trimethyl- |
663943-27-9 | 98% | 250mg |
$41.00 | 2025-03-01 | |
1PlusChem | 1P00IMUV-5g |
Benzenamine, N,N-bis(4-bromophenyl)-2,4,6-trimethyl- |
663943-27-9 | 98% GC | 5g |
$339.00 | 2025-03-15 | |
abcr | AB549779-5g |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline; . |
663943-27-9 | 5g |
€788.10 | 2025-02-14 |
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
N,N-Bis(4-bromophenyl)-2,4,6-trimethylanilineに関する追加情報
Introduction to N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS No. 663943-27-9)
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 663943-27-9, has garnered attention due to its potential in various chemical synthesis processes and its role as a precursor in the development of novel pharmaceutical agents. The molecular formula of this compound reflects its complexity and the specific functional groups it possesses, which contribute to its reactivity and utility in synthetic chemistry.
The structure of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline consists of a central aniline core substituted with two 4-bromo phenyl groups and three methyl groups at the 2, 4, and 6 positions. This arrangement imparts a high degree of symmetry to the molecule, which can influence its electronic properties and interactions with other molecules. The presence of bromine atoms at the para position relative to the phenyl rings enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
In recent years, the compound has been extensively studied for its applications in pharmaceutical development. Specifically, researchers have been exploring its potential as a building block for more complex molecules that exhibit therapeutic effects. The brominated aromatic system allows for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
One of the most compelling aspects of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted by therapeutic agents to treat various diseases, including cancer. The ability to modify this compound to create more specific inhibitors has led to several promising candidates entering clinical trials. For instance, derivatives of this molecule have shown efficacy in inhibiting tyrosine kinases, which are overactive in certain types of cancer.
The chemical properties of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline also make it useful in materials science applications. Its aromatic structure and the presence of bromine atoms contribute to its stability and thermal properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials. Researchers have demonstrated that incorporating this compound into polymer matrices can enhance the performance of these materials by improving charge transport properties.
Furthermore, the compound has been investigated for its potential role in catalysis. The bromine atoms serve as excellent leaving groups in various reactions, allowing for the development of novel catalytic systems that can facilitate difficult transformations. For example, it has been used as a ligand precursor in transition metal catalysis, where it helps to stabilize metal centers and improve reaction yields.
The synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the bromination of aniline derivatives followed by alkylation with dimethyl sulfate or similar reagents. The final step involves coupling two such intermediates to form the bis-substituted product. This synthetic route underscores the importance of carefully selected reagents and reaction conditions to achieve high yields and purity.
In conclusion, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS No. 663943-27-9) is a versatile compound with significant applications across multiple fields. Its role as a precursor in pharmaceutical synthesis, particularly for kinase inhibitors, underscores its importance in drug development. Additionally, its utility in materials science and catalysis highlights its broad applicability. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in both academic and industrial chemistry.
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